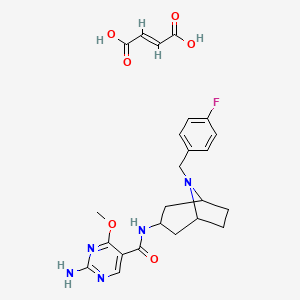

5-Pyrimidinecarboxamide, 2-amino-N-(8-(p-fluorobenzyl)-3-beta-nortropanyl)-4-methoxy-, monomaleate

Description

p-Fluorobenzyl Group

The p-fluorobenzyl substituent at position 8 of the nortropane skeleton introduces steric bulk and electronic effects. The fluorine atom at the para position enhances electronegativity, polarizing the benzene ring and potentially influencing binding interactions in biological systems. The benzyl group’s orientation relative to the nortropane core is critical for molecular recognition, as demonstrated in receptor-ligand studies of analogous compounds.

Beta-Nortropanyl Moiety

The 3-beta-nortropanyl group is a bicyclic amine (8-azabicyclo[3.2.1]octane) with a defined stereochemistry at position 3. The beta configuration places the substituent in a specific spatial arrangement, optimizing interactions with hydrophobic pockets in target proteins. Nortropane derivatives are known for their conformational rigidity, which reduces entropy penalties during binding.

Table 3: Substituent Contributions

| Substituent | Role |

|---|---|

| p-Fluorobenzyl | Enhances lipophilicity and electronic interactions |

| 3-beta-Nortropanyl | Provides structural rigidity and stereochemical specificity |

| Maleate | Improves solubility via ionic interactions |

Maleate Counterion Interactions and Salt Formation Mechanisms

The maleate counterion ((Z)-but-2-enedioate) interacts with the protonated amine of the pyrimidine derivative through ionic and hydrogen-bonding interactions. Maleic acid (pK$$_a$$ ≈ 1.9 and 6.1) deprotonates to form a dianion at physiological pH, which pairs with the cationic drug molecule. The carboxylate groups of maleate engage in:

- Ionic interactions with the ammonium group of the nortropanyl moiety.

- Hydrogen bonds with amide NH groups or methoxy oxygen atoms.

Table 4: Maleate Interaction Profile

| Interaction Type | Participating Atoms |

|---|---|

| Ionic | COO$$^-$$ ↔ NH$$^+$$ |

| Hydrogen Bonding | COO$$^-$$···H–N (amide) |

| Van der Waals | Maleate C–H ↔ aromatic rings |

These interactions enhance the compound’s stability and solubility, critical for formulation and bioavailability.

Properties

CAS No. |

84923-18-2 |

|---|---|

Molecular Formula |

C24H28FN5O6 |

Molecular Weight |

501.5 g/mol |

IUPAC Name |

2-amino-N-[8-[(4-fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]-4-methoxypyrimidine-5-carboxamide;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C20H24FN5O2.C4H4O4/c1-28-19-17(10-23-20(22)25-19)18(27)24-14-8-15-6-7-16(9-14)26(15)11-12-2-4-13(21)5-3-12;5-3(6)1-2-4(7)8/h2-5,10,14-16H,6-9,11H2,1H3,(H,24,27)(H2,22,23,25);1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

LSCJPXVIIWUTFS-WLHGVMLRSA-N |

Isomeric SMILES |

COC1=NC(=NC=C1C(=O)NC2CC3CCC(C2)N3CC4=CC=C(C=C4)F)N.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

COC1=NC(=NC=C1C(=O)NC2CC3CCC(C2)N3CC4=CC=C(C=C4)F)N.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Biological Activity

5-Pyrimidinecarboxamide, 2-amino-N-(8-(p-fluorobenzyl)-3-beta-nortropanyl)-4-methoxy-, monomaleate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C20H24FN5O2.C4H4O4

- Molecular Weight : 501.512 g/mol

- Functional Groups : The compound features a pyrimidine ring, a carboxamide group, and a methoxy group which contribute to its reactivity and biological activity.

The biological activity of 5-Pyrimidinecarboxamide is primarily attributed to its ability to bind to specific enzymes and receptors within cells. This binding can alter enzyme activity, influence cellular signaling pathways, and ultimately affect various physiological processes.

Enzyme Interaction

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, studies have shown that pyrimidine derivatives can interact with cytochrome P450 enzymes, affecting drug metabolism and clearance rates .

Biological Activities

-

Antitubercular Activity :

- The compound has been investigated for its potential as an antitubercular agent. It demonstrated significant activity against Mycobacterium tuberculosis in vitro, suggesting its utility in developing new treatments for tuberculosis.

-

Anticancer Properties :

- In vitro studies have shown that 5-Pyrimidinecarboxamide exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and leukemia cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

- A comparative study indicated that certain derivatives of this compound had lower IC50 values than standard chemotherapeutics like 5-Fluorouracil, suggesting enhanced efficacy in inhibiting cancer cell proliferation .

- Antihypertensive Effects :

Study on Anticancer Activity

A recent study evaluated the anticancer properties of 5-Pyrimidinecarboxamide derivatives against multiple human cancer cell lines. The results indicated:

- MCF-7 Cell Line : IC50 values ranged from 0.87 to 12.91 μM.

- MDA-MB-231 Cell Line : IC50 values ranged from 1.75 to 9.46 μM.

These findings suggest that the compound not only inhibits cancer cell growth but does so more effectively than traditional agents .

Study on Antitubercular Activity

In another study focusing on antitubercular properties, the compound was tested against various strains of Mycobacterium tuberculosis:

- The results showed a significant reduction in bacterial viability at concentrations as low as 10 μg/mL, highlighting its potential as a novel treatment option for tuberculosis.

Comparative Analysis of Biological Activity

| Compound Name | Biological Activity | IC50 (μM) | Notes |

|---|---|---|---|

| 5-Pyrimidinecarboxamide | Anticancer | 0.87 - 12.91 | Effective against MCF-7 |

| Standard Chemotherapeutic (5-FU) | Anticancer | 17.02 | Higher IC50 compared to derivatives |

| Pyrimidine Derivative A | Antitubercular | <10 | Significant reduction in bacterial viability |

Scientific Research Applications

Structural Features

The compound features a pyrimidine backbone that is integral to its biological activity. The presence of a fluorinated benzyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to 5-Pyrimidinecarboxamide exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of pyrimidine carboxamides can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Inhibition of Tumor Growth

In a study published in the Journal of Medicinal Chemistry, a related compound was shown to inhibit the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 0.5 µM. The mechanism was attributed to the compound's ability to induce apoptosis via the mitochondrial pathway .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Similar pyrimidine derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of several pyrimidine derivatives, including those structurally related to 5-Pyrimidinecarboxamide. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against E. coli, demonstrating promising potential for further development as antimicrobial agents .

Neuropharmacological Effects

Research into neuropharmacological applications has revealed that compounds like 5-Pyrimidinecarboxamide may possess neuroprotective effects. Studies suggest that they may modulate neurotransmitter systems, offering potential therapeutic avenues for neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

In animal models of Parkinson's disease, administration of related pyrimidine compounds resulted in significant neuroprotection and improved motor function scores compared to control groups . This suggests potential applications in treating neurodegenerative disorders.

Summary of Applications

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- Fluorine vs. Methyl (Target vs. Compound A) : The p-fluorobenzyl group in the target compound increases electronegativity and metabolic stability compared to Compound A’s p-methylbenzyl group, which may reduce binding affinity to hydrophobic enzyme pockets .

- Methoxy vs. Ethoxy (Target vs. Compound B) : The 4-methoxy group offers moderate lipophilicity, while Compound B’s 4-ethoxy group may prolong half-life due to slower oxidative metabolism .

Salt Form: The monomaleate salt in the target compound enhances aqueous solubility compared to free-base forms of analogues, facilitating oral bioavailability .

Pharmacological Implications

- PDE5 Inhibition Potential: The pyrimidine-carboxamide scaffold is shared with avanafil, a PDE5 inhibitor. The target compound’s nortropanyl group and fluorine substitution may improve PDE5 binding affinity over analogues lacking these features .

- Metabolic Stability : Fluorine’s electron-withdrawing nature reduces susceptibility to cytochrome P450 oxidation, suggesting longer half-life than Compound A or B .

Preparation Methods

Starting Materials and Key Reactions

- The pyrimidine ring is typically constructed from substituted pyrimidine precursors such as 4-methoxy-2-chloropyrimidine or 4-methoxy-2-aminopyrimidine derivatives.

- The 2-amino group is introduced either by direct amination or by displacement of a leaving group (e.g., chlorine) on the pyrimidine ring.

- Carboxamide functionality at the 5-position is introduced by reaction of the corresponding pyrimidine-5-carboxylic acid or ester with an amine.

Typical Conditions

- Nucleophilic aromatic substitution reactions under mild heating in polar aprotic solvents (e.g., DMF, DMSO).

- Use of coupling reagents such as carbodiimides (e.g., EDC, DCC) or activated esters for amide bond formation.

- Protection/deprotection steps may be employed to control selectivity.

Synthesis of the Nortropanyl Amine Intermediate

Nortropanyl Core Construction

- The nortropanyl bicyclic amine (8-azabicyclo[3.2.1]octane) is synthesized via classical tropane alkaloid synthetic routes or by modification of tropane derivatives.

- The 3-beta position is stereospecifically controlled during synthesis to ensure correct stereochemistry.

Coupling of Pyrimidinecarboxamide and Nortropanyl Amine

- The key amide bond formation between the pyrimidinecarboxylic acid derivative and the nortropanyl amine is achieved using peptide coupling reagents.

- Common reagents include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HATU, or DCC, often in the presence of catalytic amounts of DMAP (4-dimethylaminopyridine).

- The reaction is typically carried out in anhydrous solvents such as dichloromethane or DMF at 0–25 °C to maintain stereochemical integrity.

Formation of the Monomaleate Salt

- The free base amide product is reacted with maleic acid in a suitable solvent (e.g., ethanol, isopropanol) to form the monomaleate salt.

- Salt formation improves compound stability, solubility, and handling properties.

- The stoichiometry is controlled to ensure monomaleate formation rather than other maleate salts.

Summary Table of Preparation Steps

| Step | Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 4-methoxy-2-amino-pyrimidine-5-carboxylic acid derivative | Starting pyrimidine, amination reagents, coupling agents | Control of substitution pattern critical |

| 2 | Preparation of nortropanyl amine intermediate | Tropane derivatives, stereoselective synthesis | Stereochemistry at 3-beta position essential |

| 3 | Alkylation with p-fluorobenzyl halide | p-Fluorobenzyl bromide/chloride, base (K2CO3, NaH), solvent (DMF) | Avoid over-alkylation |

| 4 | Amide bond formation | EDC/HATU/DCC, DMAP, anhydrous solvent | Mild conditions to preserve stereochemistry |

| 5 | Salt formation with maleic acid | Maleic acid, ethanol or isopropanol | Monomaleate salt isolation |

Research Findings and Optimization Notes

- Stereochemical control during nortropanyl amine synthesis is crucial for biological activity and purity.

- Coupling efficiency is enhanced by using modern peptide coupling reagents like HATU, which reduce side reactions and racemization.

- Purification typically involves crystallization of the monomaleate salt, which also serves as a quality control step.

- Yield optimization is achieved by careful control of reaction times, temperatures, and reagent stoichiometry.

- Analytical characterization (NMR, MS, HPLC) confirms structure and purity at each stage.

Q & A

Basic Question: What experimental strategies are recommended for optimizing the synthesis of this pyrimidinecarboxamide derivative?

Methodological Answer:

Synthetic optimization should employ statistical Design of Experiments (DoE) to minimize trial-and-error approaches. Key factors include reaction temperature, solvent polarity, and stoichiometric ratios of intermediates like the p-fluorobenzyl group and nortropane moiety. Use fractional factorial designs to screen variables efficiently, followed by response surface methodology (RSM) to refine optimal conditions . For purification, column chromatography with hexane/ethyl acetate gradients (e.g., 2:1 ratio) can resolve stereoisomers, as demonstrated in analogous pyrimidine derivatives .

Advanced Question: How can computational methods address challenges in conformational analysis of the fluorobenzyl-nortropanyl substituent?

Methodological Answer:

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model intramolecular interactions, such as hydrogen bonding between the amine group (N–H) and pyrimidine nitrogen, which stabilizes specific conformers . Pair these with molecular dynamics simulations to assess solvent effects on rotational barriers of the p-fluorobenzyl group. Experimental validation via X-ray crystallography (as in ) should confirm computational predictions, focusing on dihedral angles between the pyrimidine core and fluorinated aryl rings.

Basic Question: What spectroscopic techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

- NMR : H and C NMR to confirm substitution patterns (e.g., methoxy group at C4, fluorobenzyl at C8). F NMR can verify para-fluorine positioning .

- XRD : Single-crystal X-ray diffraction to resolve stereochemistry and hydrogen-bonding networks, particularly the monomaleate salt’s counterion interactions .

- HPLC-MS : High-resolution mass spectrometry (HRMS) with ≥98% purity thresholds to validate molecular weight and detect byproducts (e.g., incomplete nortropanyl coupling) .

Advanced Question: How to resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

Methodological Answer:

Discrepancies may arise from pharmacokinetic factors (e.g., metabolic stability of the fluorobenzyl group) or solubility limitations of the monomaleate salt. Address this via:

- Physicochemical Profiling : Measure logP and pKa to assess membrane permeability. Use shake-flask assays for solubility in biorelevant media (e.g., FaSSIF/FeSSIF) .

- Metabolite Identification : LC-MS/MS to track degradation products, focusing on hydrolysis of the maleate counterion or oxidative defluorination .

- Dose-Response Refinement : Apply nonlinear mixed-effects modeling (NLME) to account for interspecies variability in pharmacodynamic parameters .

Basic Question: What are the key considerations for designing stability studies under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40–60°C. Monitor degradation via UPLC-PDA to identify labile sites (e.g., methoxy group hydrolysis or maleate decarboxylation) .

- ICH Guidelines : Follow Q1A(R2) for long-term (25°C/60% RH) and accelerated (40°C/75% RH) stability testing. Use kinetic modeling (Arrhenius plots) to predict shelf life .

Advanced Question: How to evaluate the role of the 3-beta-nortropanyl moiety in target binding using structure-activity relationship (SAR) studies?

Methodological Answer:

- Analog Synthesis : Prepare derivatives with modified nortropanyl groups (e.g., alpha-nortropanyl or tropane isomers) to compare steric and electronic effects .

- Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (K) for the target receptor.

- Molecular Docking : Align docking poses (e.g., AutoDock Vina) with experimental SAR to identify critical interactions (e.g., hydrophobic packing of the fluorobenzyl group or hydrogen bonding with the carboxamide) .

Basic Question: What chromatographic methods are suitable for isolating stereoisomers during synthesis?

Methodological Answer:

Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC separation. For preparative-scale isolation, employ flash chromatography with gradients optimized for polarity differences (e.g., hexane/ethyl acetate or dichloromethane/methanol) . Confirm enantiomeric excess (ee) via circular dichroism (CD) or chiral HPLC .

Advanced Question: How can machine learning improve reaction yield prediction for multi-step synthesis?

Methodological Answer:

- Data Curation : Compile historical reaction data (e.g., solvent, catalyst, temperature) and yields into a structured database.

- Feature Engineering : Encode molecular descriptors (e.g., ECFP fingerprints) and reaction conditions as input variables.

- Model Training : Apply gradient-boosted trees (XGBoost) or neural networks to predict yields. Validate with leave-one-out cross-validation (LOOCV) .

- Feedback Loop : Integrate experimental results to iteratively refine the model, as advocated in computational-experimental frameworks like ICReDD .

Basic Question: What in vitro assays are recommended for preliminary bioactivity screening?

Methodological Answer:

- Enzyme Inhibition : Fluorescence-based assays (e.g., FRET) to measure IC against target enzymes.

- Cell Viability : MTT or resazurin assays in relevant cell lines (e.g., cancer or microbial models). Include positive controls (e.g., doxorubicin for cytotoxicity) .

- Membrane Permeability : Caco-2 monolayer assays to predict oral bioavailability .

Advanced Question: How to analyze weak intermolecular interactions (e.g., C–H⋯π) in the crystal lattice using X-ray data?

Methodological Answer:

- Hirshfeld Surface Analysis : Generate 2D fingerprint plots (via CrystalExplorer) to quantify contact contributions (e.g., H⋯F or H⋯O interactions) .

- DFT-D3 Calculations : Include dispersion corrections to model van der Waals forces stabilizing C–H⋯π contacts. Compare computed interaction energies (-kJ/mol) with crystallographic distances .

- Thermal Ellipsoids : Assess anisotropic displacement parameters (ADPs) to confirm rigidity of the fluorobenzyl group in the lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.